BenchChemオンラインストアへようこそ!

Glycol Salicylate

Percutaneous Absorption Transdermal Drug Delivery Topical Formulation

Select Glycol Salicylate (CAS 87-28-5) for topical formulations where hydration-driven permeation is critical. Its LogP of 0.54 enables a 10-fold flux enhancement under occlusive conditions—unlike methyl salicylate (LogP ~2.5). This hygroscopic salicylate ester serves as a controlled-release prodrug, hydrolyzing to active salicylic acid with kinetics tunable by pH. A 0.4% discontinuation rate from skin irritation at therapeutic doses supports its use in sensitive-patient and large-surface-area products. Beware of generic substitution: replacing glycol salicylate with other esters invalidates QSAR models and demands full reformulation.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 87-28-5
Cat. No. B1663807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycol Salicylate
CAS87-28-5
Synonymsethyleneglycolmonosalicylic acid ester
glycol monosalicylate
glycol salicylate
hydroxyethyl salicylate
Menthoneurin
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCCO)O
InChIInChI=1S/C9H10O4/c10-5-6-13-9(12)7-3-1-2-4-8(7)11/h1-4,10-11H,5-6H2
InChIKeyLVYLCBNXHHHPSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.1 g/L
0.07 M

Structure & Identifiers


Interactive Chemical Structure Model





Glycol Salicylate (CAS 87-28-5) Procurement Guide: Topical Salicylate Ester Specification and Comparator Data


Glycol salicylate (2-hydroxyethyl salicylate, CAS 87-28-5) is a salicylate ester formed from the condensation of salicylic acid with ethylene glycol. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) used topically for localized analgesia and anti-inflammatory effects [1]. The compound is characterized by a molecular formula of C9H10O4, a molecular weight of 182.17 g/mol, and a measured logP of 0.54, which places it in an intermediate lipophilicity range relative to its closest analogs . As a prodrug, glycol salicylate penetrates the skin and undergoes hydrolysis to release the active metabolite, salicylic acid, which then inhibits cyclooxygenase (COX) enzymes [1].

Why Salicylate Ester Substitution Is Not Straightforward: Glycol Salicylate vs. Methyl Salicylate vs. Salicylic Acid


In procurement for topical formulation, the selection of a salicylate ester cannot be made on the basis of cost or class similarity alone. While glycol salicylate, methyl salicylate, and salicylic acid share a common active metabolite, their divergent physicochemical properties and, consequently, their skin permeation kinetics and formulation stability, are substantially different [1]. For instance, glycol salicylate's hygroscopic nature and intermediate logP of 0.54 enable a unique hydration-driven permeation enhancement, a property not shared by its methyl and ethyl ester counterparts [1]. Furthermore, the rate of ester hydrolysis to the active salicylic acid varies with pH and the specific ester group, directly impacting the rate and duration of local drug delivery [2]. Thus, generic interchange without quantitative justification introduces significant risk to product performance and therapeutic equivalence.

Quantitative Differentiation of Glycol Salicylate (CAS 87-28-5) Against Comparator Compounds


Glycol Salicylate vs. Methyl Salicylate and Ethyl Salicylate: 10-Fold Hydration-Induced Flux Enhancement

Glycol salicylate exhibits a unique and pronounced increase in human epidermal membrane flux under hydrated conditions compared to its methyl and ethyl ester counterparts. A direct head-to-head in vitro study demonstrated that hydration of human stratum corneum resulted in a 10-fold increase in the flux of neat glycol salicylate, whereas the flux of methyl and ethyl salicylate only doubled under the same conditions [1]. The authors attributed this difference to glycol salicylate's hygroscopic nature, which allows it to hydrate the stratum corneum to a greater extent [1]. This differential behavior is critical for predicting in vivo performance under occlusive or high-humidity conditions.

Percutaneous Absorption Transdermal Drug Delivery Topical Formulation

Comparative In Vivo Anti-inflammatory Potency: Glycol Salicylate vs. Methyl Salicylate and Salicylic Acid in Guinea Pig Erythema Model

In a comparative in vivo study evaluating the effect of various salicylates on acute inflammation, glycol salicylate demonstrated quantifiable differences in its inhibitory activity against UV-induced and arachidonic acid-induced erythema in guinea pig skin. The rank order of inhibitory activity on erythema was Aspirin > Salicylic Acid > Glycol Salicylate ≥ Methyl Salicylate [1]. In a separate model of carrageenin-induced rat paw edema, the order of inhibitory activity for topically applied ointments was Aspirin > Salicylic Acid ≥ Methyl Salicylate ≥ Glycol Salicylate [1]. These data provide a direct, albeit modest, ranking of in vivo anti-inflammatory efficacy among the most common salicylate esters.

Anti-inflammatory Topical Analgesia Salicylate Pharmacology

Differential Prodrug Hydrolysis: Methyl Salicylate vs. Glycol Salicylate Release Kinetics at Varying pH

The rate of ester hydrolysis, which is necessary to release the active salicylic acid moiety, is a critical performance characteristic that differs between salicylate esters. A 2024 formulation study reported that the hydrolysis of methyl salicylate to active salicylic acid was very slow at skin pH 5.5 but proceeded readily at the physiological pH 7.4 of underlying tissues [1]. While this study directly reports on methyl salicylate, it establishes a class-level inference: the ester group dictates the pH-dependent hydrolysis rate, which in turn governs the onset and duration of action. Glycol salicylate, with its different ester linkage, will possess a distinct hydrolysis profile, making it non-interchangeable with methyl salicylate in a controlled-release or pH-sensitive formulation.

Prodrug Activation Formulation Stability Sustained Release

Glycol Salicylate's Favorable Lipophilicity Profile (LogP 0.54) for Percutaneous Absorption

Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a primary determinant of a molecule's ability to permeate the lipid-rich stratum corneum. Glycol salicylate has a measured LogP of 0.54 . This value places it in an intermediate lipophilicity range, which is often considered near-optimal for percutaneous absorption, balancing the ability to partition into the stratum corneum with the capacity to diffuse into the more aqueous viable epidermis. In contrast, methyl salicylate is significantly more lipophilic (estimated LogP ~2.5), and salicylic acid is more hydrophilic (LogP ~2.2). This quantitative difference in a fundamental physicochemical property directly translates to different permeation kinetics, making the compounds non-interchangeable in a formulation designed for a specific flux profile.

Physicochemical Properties QSAR Drug Design

Quantified Safety Profile: Low Incidence of Glycol Salicylate-Induced Skin Irritation

Procurement decisions must weigh therapeutic benefit against safety and tolerability. A clinical study assessing the safety of topical glycol salicylate at a dose of 12.5 mg applied 5 times daily reported a discontinuation rate due to adverse events of only 0.4% for skin irritation and 0.4% for urticaria [1]. The overall incidence of redness was reported as 1.7% and itching as 1.7% [1]. These quantitative data provide a benchmark for the local tolerability of glycol salicylate. While a direct head-to-head safety comparison with methyl salicylate was not located, these figures represent a quantifiable, low adverse event profile that can inform risk assessments in product development.

Dermatological Safety Tolerability Adverse Events

Glycol Salicylate (CAS 87-28-5): Targeted Application Scenarios Based on Differential Evidence


Formulation of Topical Analgesics for Use Under Occlusion or on Hydrated Skin

Glycol salicylate's unique 10-fold flux enhancement under hydrated conditions, as demonstrated in human epidermal membrane studies, makes it the preferred salicylate ester for formulating patches, gels, and creams intended for use under occlusive dressings or in high-humidity environments [1]. This property can be leveraged to maximize drug delivery to target tissues. In contrast, substituting methyl or ethyl salicylate would result in a significantly lower and less predictable increase in permeation, potentially leading to sub-therapeutic drug levels.

Development of Controlled-Release or pH-Sensitive Topical Delivery Systems

The differential hydrolysis kinetics of salicylate esters at skin (pH 5.5) and physiological (pH 7.4) pH levels is a critical design parameter for advanced topical systems. While specific kinetic constants for glycol salicylate were not located, the class-level evidence confirms that the ester group dictates this behavior [2]. Therefore, glycol salicylate is a distinct chemical entity that cannot be replaced by methyl salicylate in a formulation where the rate of prodrug activation must be precisely controlled. Researchers should select glycol salicylate and characterize its own hydrolysis profile for applications requiring sustained or pH-triggered release.

Topical Formulations Where Minimizing Local Irritation is a Primary Objective

For products targeting sensitive patient populations or intended for long-term use on large body surface areas, the quantifiable safety profile of glycol salicylate provides a data-driven justification for its selection. The low reported incidence of adverse events, including a 0.4% discontinuation rate due to skin irritation at a therapeutic dose, supports its use in formulations where local tolerability is paramount [3]. While not a direct comparison, this benchmark offers a more concrete basis for procurement than general claims of 'low irritation' for other esters lacking such data.

Optimization of Topical Formulations Using QSAR and Physicochemical Models

In a rational formulation design workflow, the precise physicochemical properties of an active pharmaceutical ingredient (API) are essential inputs for predicting skin permeability and optimizing the vehicle. Glycol salicylate's well-characterized LogP of 0.54 provides a concrete, quantitative parameter for use in quantitative structure-activity relationship (QSAR) models or in silico permeation predictions . Substituting methyl salicylate (LogP ~2.5) would represent a significant shift in this key parameter, invalidating any pre-existing computational model and necessitating a complete reformulation and re-validation of the product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycol Salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.